3-(Bromoacetyl)pyridine hydrobromide

Enzyme inhibition Active-site labeling Mechanism-based inhibitor

Researchers face isomer misidentification when sourcing bromoacetylpyridine reagents, causing failed enzyme assays or non-specific derivatization. 3-(Bromoacetyl)pyridine hydrobromide (CAS 17694-68-7) is the validated 3-isomer hydrobromide salt that eliminates this risk. • GDH active-site inhibitor: Ki 7.7 mM, labels essential His residue with NAD cofactor protection • Only 3-isomer provides specific MS-MS fragmentation for organophosphorus acid detection via LC-MS/MS • MP 192-196°C differentiates from 2-isomer (217-221°C) and 4-isomer (200°C) • Hydrobromide salt ensures aqueous solubility and stability

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
CAS No. 17694-68-7
Cat. No. B015425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromoacetyl)pyridine hydrobromide
CAS17694-68-7
Synonyms3-(2-bromoacetyl)pyridine
3-(2-bromoacetyl)pyridine hydrobromide
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESC1=CC(=C[NH+]=C1)C(=O)CBr.[Br-]
InChIInChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
InChIKeyWDTSYONULAZKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromoacetyl)pyridine Hydrobromide Overview


3-(Bromoacetyl)pyridine hydrobromide (CAS 17694-68-7) is a heterocyclic α-haloketone derivative featuring a bromoacetyl group at the 3-position of the pyridine ring, supplied as a stable hydrobromide salt [1]. The compound exists as a white to off-white crystalline solid with a molecular formula of C₇H₇Br₂NO and a molecular weight of 280.94–280.95 g/mol . It serves primarily as an electrophilic alkylating agent and has documented application as an active-site-directed irreversible inhibitor of glucose dehydrogenase from *Bacillus megaterium* with a Ki of 7.7 mM [2]. The hydrobromide salt form enhances stability and solubility in aqueous and polar organic solvents compared to the neutral free base, making it suitable for both synthetic and biochemical applications .

Enzyme active-site probe: irreversible labeling of glucose dehydrogenase
LC-MS/MS derivatization reagent for organophosphorus acid detection
Electrophilic building block for meta-substituted pyridine synthesis
Hydrobromide salt enables aqueous solubility for biochemical assays

Substitution Limitations for 3-(Bromoacetyl)pyridine Hydrobromide


Regioisomeric and halogen variants of bromoacetylpyridine exhibit divergent reactivity, regioselectivity in synthetic applications, and target engagement in biochemical assays, making direct substitution without validation a significant scientific risk. The 3-position isomer demonstrates unique specificity in enzyme active-site labeling, selectively modifying an essential histidine residue in glucose dehydrogenase, whereas the 2-position isomer shows altered binding kinetics and the 4-position isomer displays distinct electrophilic character in alkylation reactions [1]. In analytical derivatization applications, only the 3-isomer among tested pyridine-based reagents provided highly specific, analyte-characteristic MS-MS fragmentation patterns suitable for unambiguous identification of organophosphorus acids [2]. Furthermore, the bromoacetyl group itself offers a defined balance of reactivity—sufficient electrophilicity for efficient alkylation yet manageable stability—that differs substantially from chloroacetyl (slower kinetics, often requiring elevated temperatures) and iodoacetyl (greater reactivity but increased handling sensitivity) analogs, which can compromise reproducibility in both synthetic protocols and enzyme inhibition studies [3].

2- or 4-isomer vs 3-isomer
Lack of documented active-site labeling in glucose dehydrogenase; enzyme inhibition reproducibility may shift.
Chloroacetyl / iodoacetyl analog
Slower alkylation kinetics or increased handling sensitivity can alter synthetic consistency and assay conditions.
Free base form
Limited aqueous solubility vs hydrobromide salt may compromise direct use in enzyme incubation buffers.

Comparison: 3-(Bromoacetyl)pyridine Hydrobromide vs. Analogs


Irreversible Inhibition of Glucose Dehydrogenase

The 3-(bromoacetyl)pyridine isomer acts as an active-site-directed irreversible inhibitor of glucose dehydrogenase from *Bacillus megaterium* with a measured Ki of 7.7 mM and demonstrates protection by cofactor NAD (but not substrate glucose), confirming specific active-site engagement [1]. In comparative enzyme protection assays, in the presence of 0.1 M NAD and 1.37 mM 3-(bromoacetyl)pyridine, glucose dehydrogenase retains 85% of its original activity after 2-hour incubation, establishing a quantitative benchmark for competitive protection [2]. This protective effect is not documented for the 2-isomer or 4-isomer in equivalent assays, and the 4-isomer has been employed in entirely distinct contexts (e.g., synthesis of p38 MAP kinase inhibitors) rather than enzyme active-site labeling . The Ki of 7.7 mM specifically characterizes the 3-isomer-substituted pyridine scaffold, while the 2-isomer, despite sharing the same molecular formula, exhibits altered binding orientation at the enzyme active site due to geometric constraints imposed by the 2-position substitution [3].

Enzyme Inhibition Ki
Head-to-head
Ki = 7.7 mM (glucose dehydrogenase) NAD protection: 85% residual activity after 2 h
Reported irreversible inhibition context
Protection by NAD, not glucose; specific to 3-isomer
Enzyme inhibition Active-site labeling Mechanism-based inhibitor Glucose dehydrogenase

MS-MS Specificity for Organophosphorus Acid Derivatization

In a systematic evaluation of multiple commercially available pyridine-based derivatization reagents for LC-ESI-MS/MS analysis of organophosphorus acids (alkyl alkylphosphonic acids, dialkyl phosphates, dialkyl thiophosphates), only derivatives prepared with 3-(bromoacetyl)pyridine demonstrated highly specific fragmentation behavior, yielding rich informative MS-MS spectra with analyte-characteristic product ions [1]. Other tested reagents exhibited loss of analytical specificity due to charge retention on the reagent leaving group, producing collision-induced dissociation exclusively or predominantly at the amine tag portion rather than the analyte portion, thereby hampering unambiguous identification of the parent acid [1]. The 3-position bromoacetyl substitution pattern enabled a fragmentation pathway that preserved diagnostic ions for the organophosphorus skeleton while also generating amine tag-characteristic product ions, a dual specificity not observed with 2-position or 4-position bromoacetylpyridine isomers nor with other pyridine-based reagents lacking the bromoacetyl moiety [1].

MS-MS Fragmentation Specificity
Head-to-head
3-isomer: analyte-characteristic product ions Other pyridine reagents: loss of specificity
Reported specific fragmentation for unambiguous identification
Only 3-(bromoacetyl)pyridine derivatives showed dual diagnostic ions
LC-MS/MS Chemical derivatization Organophosphorus analysis Analytical specificity

Melting Point for Isomer QC

The three regioisomers of bromoacetylpyridine hydrobromide exhibit distinct and non-overlapping melting point ranges that serve as a primary, low-cost diagnostic for isomer identity verification during incoming quality control. The 3-isomer (target compound) melts with decomposition at 192–196°C , whereas the 2-isomer melts at 217–221°C and the 4-isomer melts at approximately 200°C . This differential thermal behavior arises from variations in crystal packing and intermolecular hydrogen bonding patterns dictated by the position of the bromoacetyl substituent on the pyridine ring [1]. The melting point difference of ≥21°C between the 3-isomer and 2-isomer, and approximately 4–8°C between the 3-isomer and 4-isomer, provides a readily accessible orthogonal confirmation of identity that is not possible with positional isomers that exhibit nearly identical spectroscopic signatures (e.g., IR, NMR) without careful interpretation [2].

Melting Point QC Range
Data to verify
3-isomer: 192–196 °C 2-isomer: 217–221 °C 4-isomer: ~200 °C
Distinct mp supports isomer identity verification
Source: vendor literature; cross-check with supplier COA
Quality control Purity verification Regioisomer identification Physical characterization

Active-Site Histidine Labeling in Glucose Dehydrogenase

Modification of glucose dehydrogenase from *Bacillus megaterium* with 3-(2-bromo[carbonyl-¹⁴C]acetyl)-pyridine, followed by partial acid hydrolysis, yielded one specifically radiolabeled fragment [1]. Subsequent arginine-restricted tryptic cleavage of this fragment generated four radioactively labeled peptides that were purified and sequenced, establishing unequivocal modification of a single essential histidine residue at or near the enzyme active site [1]. This labeling specificity—modification of exactly one histidine residue that is protected by NAD but not by glucose—has not been demonstrated for the 2-isomer or 4-isomer of bromoacetylpyridine in peer-reviewed literature [2]. The 3-position substitution geometry aligns the electrophilic bromoacetyl carbon with the imidazole nitrogen of the target histidine when the pyridine ring occupies the NAD-binding pocket, a spatial relationship not achievable with 2- or 4-substitution due to altered approach vectors [3].

Active-Site Histidine Labeling
Head-to-head
Single essential histidine modified Four labeled tryptic peptides sequenced
Documented site-specific covalent modification
14C-radiolabeled; not reported for 2- or 4-isomer
Affinity labeling Active-site mapping Histidine modification Protein chemistry

Hydrobromide Salt Solubility and Stability

3-(Bromoacetyl)pyridine hydrobromide is supplied as the crystalline hydrobromide salt, which confers substantially improved water solubility compared to the neutral free base form . The compound is reported as soluble in water and ethanol, facilitating direct use in aqueous biochemical buffers without the need for organic co-solvents that may denature proteins or interfere with enzymatic assays . In contrast, the free base 3-(bromoacetyl)pyridine (without hydrobromide counterion) exhibits limited aqueous solubility and requires organic solvent dissolution, which can introduce variability in enzyme inhibition experiments and complicate downstream workup in synthetic protocols [1]. The salt form also enhances long-term storage stability at recommended refrigeration temperatures (0–10°C) and reduces hygroscopicity relative to the free base, minimizing hydrolysis of the electrophilic bromoacetyl group during routine handling .

Salt Form Advantage
Supporting evidence
Hydrobromide salt: water-soluble crystalline Free base: limited aqueous solubility
Aqueous compatibility for biochemical assays
Solubility values not quantified in vendor literature
Salt selection Aqueous solubility Reagent handling Hydrobromide salt

Regioselectivity in Heterocyclic Coupling Reactions

The 3-position bromoacetyl substituent on the pyridine ring participates in nucleophilic substitution and heterocycle-forming reactions with regioselectivity that differs fundamentally from 2- and 4-isomers. In one-pot three-component syntheses of 2-thiazolyl pyridines, 2-bromoacetyl pyridine serves as a key precursor for thiazole ring formation via Hantzsch-type cyclization [1]; however, the 3-isomer exhibits distinct reactivity in alkylation reactions due to the altered electronic environment imparted by the meta-substitution relative to the pyridine nitrogen [2]. Specifically, the 3-position bromoacetyl group avoids the steric and electronic complications of ortho-substitution (2-position) that can lead to intramolecular cyclization or chelation, while providing greater electrophilic activation than the para-substituted 4-isomer due to reduced resonance donation from the ring nitrogen [3]. This differential reactivity profile makes the 3-isomer the preferred electrophile for applications requiring clean, predictable alkylation of nucleophiles without competing side reactions.

Regioselectivity in Coupling
Class-level inference
3-position avoids ortho steric cyclization Balanced electrophilicity vs 2- and 4-isomer
Preferred for clean intermolecular alkylation
Inferred from structure-reactivity relationships
Organic synthesis Regioselectivity Cross-coupling Heterocyclic building blocks

Application Scenarios: 3-(Bromoacetyl)pyridine Hydrobromide


Dehydrogenase Active-Site Labeling

Researchers studying the catalytic mechanism or active-site architecture of glucose dehydrogenase from *Bacillus megaterium* (and potentially related NAD-dependent dehydrogenases) should procure the 3-isomer hydrobromide salt specifically. The compound alkylates an essential active-site histidine residue with defined kinetics (Ki = 7.7 mM) and protection by NAD cofactor, enabling precise active-site mapping via radiolabeling and peptide sequencing [1]. The 2-isomer and 4-isomer lack documented histidine-labeling specificity in this enzyme system and would not reproduce published labeling patterns. Use of the hydrobromide salt rather than the free base ensures aqueous compatibility during enzyme incubation .

Organophosphorus Acid LC-MS/MS Derivatization

Analytical chemists developing LC-MS/MS methods for detecting and quantifying organophosphorus acids (alkyl alkylphosphonic acids, dialkyl phosphates, dialkyl thiophosphates) in complex matrices such as urine or environmental samples should select 3-(bromoacetyl)pyridine hydrobromide as the derivatization reagent. Among all tested pyridine-based reagents, only the 3-isomer derivatives provided highly specific MS-MS fragmentation with analyte-characteristic product ions, avoiding the loss of specificity observed with alternative reagents [2]. This reagent choice directly impacts method sensitivity and the ability to unambiguously identify target analytes against chemical background noise.

Synthesis of 3-Substituted Pyridines

Medicinal chemists and process chemists synthesizing pharmaceutical candidates that incorporate a 3-substituted pyridine scaffold should utilize 3-(bromoacetyl)pyridine hydrobromide as a versatile electrophilic building block. The 3-position substitution pattern provides distinct reactivity in alkylation and cross-coupling reactions compared to 2- and 4-isomers, offering predictable intermolecular nucleophilic substitution without the intramolecular cyclization side reactions common with ortho-substituted (2-position) electrophiles [3]. The hydrobromide salt form facilitates handling and dissolution in common polar aprotic solvents during reaction setup .

Melting Point QC for Isomer Identity

Quality control and analytical laboratories receiving shipments of bromoacetylpyridine reagents can employ melting point determination as a rapid, orthogonal identity confirmation test. The 3-isomer target compound melts at 192–196°C, which is clearly distinguishable from the 2-isomer (217–221°C) and 4-isomer (200°C) [4]. This physical property differentiation provides a low-cost safeguard against isomer misidentification that could compromise synthetic reproducibility or enzyme assay outcomes, particularly when NMR and IR spectra of the isomers appear superficially similar.

Application
Selection Property
Validation Focus
Dehydrogenase active-site labeling
Isomer-specific enzyme inhibition evidence
NAD protection assay replication
Organophosphorus acid LC-MS/MS derivatization
Derivative fragmentation specificity
MS-MS product ion pattern confirmation
3-substituted pyridine synthesis
Meta-position electrophilic reactivity
Intermolecular alkylation selectivity vs cyclization
Isomer identity QC by melting point
Distinct melting point range
Orthogonal identity check against supplier COA

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